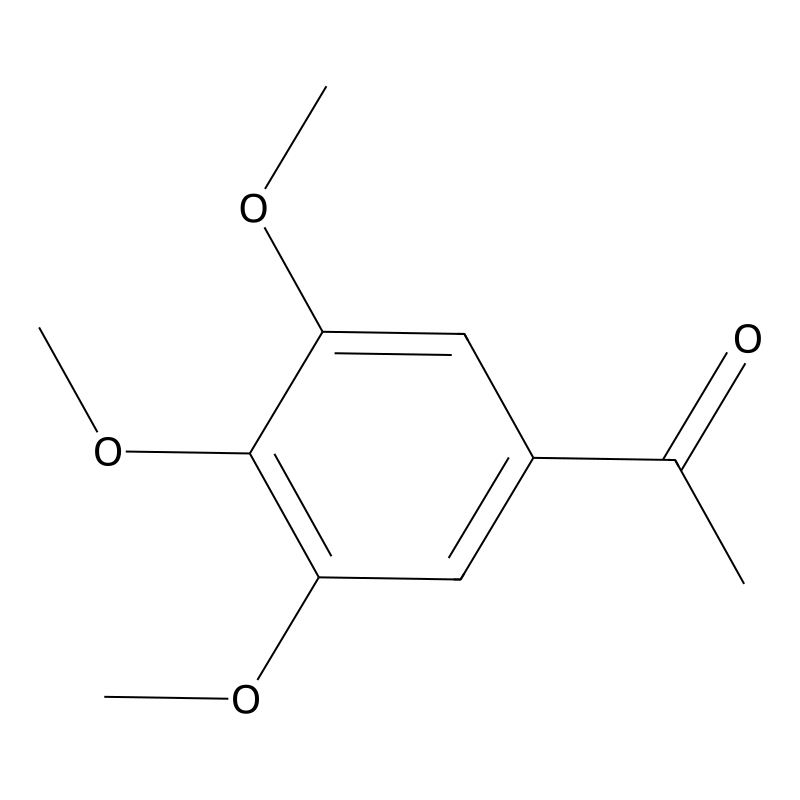

3',4',5'-Trimethoxyacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3',4',5'-Trimethoxyacetophenone is an organic compound classified as an aromatic ketone, characterized by the presence of three methoxy groups attached to a benzene ring at the 3', 4', and 5' positions, along with an acetyl group at the 1-position. Its molecular formula is , and it has a molecular weight of approximately 210.23 g/mol. This compound exhibits interesting chemical properties due to its structural features, which enhance its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry .

Organic Synthesis:

',4',5'-Trimethoxyacetophenone serves as a valuable building block in organic synthesis due to its reactive ketone group and three methoxy substituents. These features allow it to participate in various reactions, including:

- Aldol condensation: Condensation with aldehydes or ketones to form β-hydroxyketones .

- Claisen condensation: Condensation with esters to form β-diketones .

- Heck reaction: Coupling with alkenes under palladium catalysis to form new carbon-carbon bonds .

These reactions enable the construction of complex organic molecules with diverse functionalities, making 3',4',5'-Trimethoxyacetophenone a versatile tool for synthetic chemists.

Medicinal Chemistry:

The presence of methoxy groups in 3',4',5'-Trimethoxyacetophenone can enhance its biological properties, making it a potential candidate for drug discovery. Studies have explored its potential in various therapeutic areas:

- Antioxidant activity: Research suggests its potential as an antioxidant due to its ability to scavenge free radicals .

- Anticancer activity: Studies have investigated its potential to inhibit the growth of cancer cells . However, further research is needed to determine its efficacy and safety in clinical settings.

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the acetyl group into an alcohol group, typically utilizing reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The methoxy groups can engage in nucleophilic substitution reactions, facilitated by strong bases like sodium hydroxide.

These reactions allow for the modification of the compound and the synthesis of more complex organic molecules.

Research indicates that 3',4',5'-Trimethoxyacetophenone exhibits significant biological activity. It has been shown to interact with various molecular targets, including enzymes such as aromatase and topoisomerase-II. Additionally, it influences signaling pathways like Vascular Endothelial Growth Factor (VEGF) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), which are critical in cancer biology. Its potential as a therapeutic agent is being explored, particularly in oncology.

The synthesis of 3',4',5'-Trimethoxyacetophenone can be achieved through several methods:

- Methylation of Benzoic Acid Derivatives: One common approach involves treating methyl 3,4,5-trimethoxybenzoate with ethyl acetate in the presence of sodium, followed by acidification with sulfuric acid.

- Chemical Modification: The compound can also be synthesized through chemical modifications of existing aromatic compounds, leveraging its reactive ketone group and methoxy substituents to facilitate further reactions .

In industrial settings, optimized synthetic routes may utilize continuous flow reactors to enhance yield and purity.

3',4',5'-Trimethoxyacetophenone finds applications in multiple domains:

- Pharmaceuticals: Due to its biological activity, it is being investigated for potential therapeutic uses.

- Agrochemicals: The compound may serve as a building block for developing agrochemical products.

- Dyes: Its unique structure allows it to be used in dye synthesis, contributing to various coloring agents .

Studies have focused on the interaction of 3',4',5'-Trimethoxyacetophenone with tubulin. It acts as a fast-binding analog of colchicine, competing for the colchicine binding site on tubulin. This interaction disrupts tubulin polymerization, crucial for microtubule formation during cell division. Such disruption leads to mitotic arrest, impacting cell viability and presenting potential implications for cancer treatment.

Several compounds share structural similarities with 3',4',5'-Trimethoxyacetophenone. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | Lacks acetyl group | Primarily used in organic synthesis |

| 3,4,5-Trimethoxybenzoic acid | Contains a carboxylic acid group | More polar; used in different chemical applications |

| 3,4-Dimethoxyacetophenone | Contains only two methoxy groups | Different reactivity profile due to fewer substituents |

| 2,4,6-Trimethoxyacetophenone | Methoxy groups at different positions | Affects its chemical behavior compared to the target compound |

The uniqueness of 3',4',5'-Trimethoxyacetophenone lies in its specific arrangement of methoxy groups and the presence of an acetyl group. This structural configuration imparts distinct chemical reactivity and biological properties compared to its analogs .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant